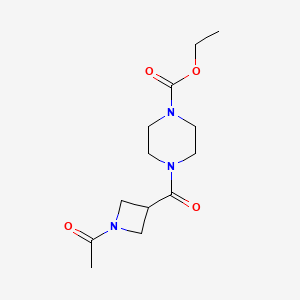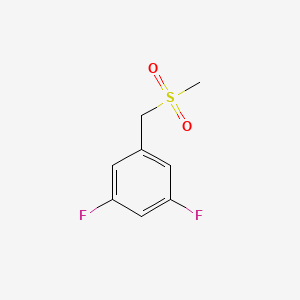![molecular formula C7H7N3OS2 B3008262 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 750607-36-4](/img/structure/B3008262.png)
5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol, is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The 1,3,4-oxadiazole moiety is known for its biological activities and is often incorporated into compounds with potential pharmacological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of related compounds has been achieved by cyclo-condensation of aceto hydrazide with carbon disulfide followed by S-alkylation with an alkyl halide . Similarly, nucleophilic substitution reactions of dihaloalkanes with 1,3,4-oxadiazole-2-thiols have been used to synthesize bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . These methods highlight the versatility of the 1,3,4-oxadiazole scaffold in synthesizing a wide range of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry . Single-crystal X-ray diffraction analysis has been employed to unambiguously confirm the structures of some derivatives . Computational studies, such as density functional theory (DFT) calculations, have been used to compare X-ray geometric parameters and to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) .
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring can participate in various chemical reactions, including nucleophilic addition, as seen in the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol . The thiol-thione tautomeric equilibrium of related compounds has also been described, indicating the dynamic nature of the sulfur-containing moiety in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the thermal analytical data of a related compound indicated complete decomposition at a temperature of 506 degrees Celsius . The presence of electron-donating or withdrawing substituents on the 1,3,4-oxadiazole ring can significantly affect the compound's radical scavenging potential and, consequently, its antioxidant activity .
Aplicaciones Científicas De Investigación
Antidiabetic Potential
- Synthesis and Evaluation as Anti-Diabetic Agents : A study by Abbasi et al. (2020) focused on synthesizing S-substituted acetamides derivatives of this compound and evaluating them for their anti-diabetic potential. The compounds exhibited potent inhibitory potential against the α-glucosidase enzyme, suggesting their use as valuable anti-diabetic agents (Abbasi et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties : Ammal et al. (2018) studied the corrosion inhibition ability of derivatives of this compound towards mild steel in sulphuric acid. The results indicated effective protection of mild steel from corrosion, revealing the potential of these compounds in industrial applications (Ammal et al., 2018).
Antimicrobial Activity
- Antibacterial Activity : Tien et al. (2016) synthesized derivatives containing 1,3,4-oxadiazole and tested their antimicrobial activity against bacteria, mold, and yeast, highlighting their potential in antimicrobial applications (Tien et al., 2016).
- Antifungal Screening : Mhaske et al. (2016) conducted antifungal screening of oxadiazole derivatives against various fungi, showing good antifungal activity (Mhaske et al., 2016).
Other Applications
- Fungicidal Activity Against Rice Diseases : Chen et al. (2000) prepared derivatives as potential fungicides and evaluated their activity against rice sheath blight, a major disease in rice cultivation (Chen et al., 2000).
- Antioxidant Activity : Shehzadi et al. (2018) explored the antioxidant potential of a similar derivative, finding significant radical scavenging potential, which could be beneficial in developing new antioxidants (Shehzadi et al., 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS2/c1-4-8-5(3-13-4)2-6-9-10-7(12)11-6/h3H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTYXTRGMJHWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)


![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)


![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)